6-Oxo-7-octenoic acid methyl ester

Description

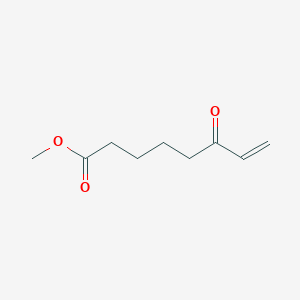

6-Oxo-7-octenoic acid methyl ester (synonyms: methyl 7-methyl-3-oxo-6-octenoate, 3-oxo-7-methyl-6-octenoic acid methyl ester) is a methyl ester derivative of a medium-chain fatty acid featuring both a ketone (oxo) group at position 3 and a double bond at position 6 (between C6 and C7) . Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol.

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

methyl 6-oxooct-7-enoate |

InChI |

InChI=1S/C9H14O3/c1-3-8(10)6-4-5-7-9(11)12-2/h3H,1,4-7H2,2H3 |

InChI Key |

GUCKBYAHMLUEGA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCC(=O)C=C |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Chemical Transformations

6-Oxo-7-octenoic acid methyl ester serves as an important intermediate in organic synthesis. It can be transformed into several derivatives, including halogenated compounds. For instance, it can be converted to 8-bromo-6-oxooctanoic ester through the addition of hydrogen bromide, followed by further reactions to yield 6,8-dihalooctanoic esters . Such transformations are crucial for developing new synthetic pathways in chemical manufacturing.

Reactions and Mechanisms

The compound undergoes various reactions, including reduction with alkali metal borohydrides, which converts the oxo group to a hydroxyl group. This reaction is significant for synthesizing alcohol derivatives that can be further modified for various applications .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit biological activity relevant to medicinal chemistry. For example, its derivatives have been investigated for potential use in synthesizing compounds with anti-inflammatory and antioxidant properties .

Case Studies

A notable case study involved the conversion of this compound into alipoic acid, a compound known for its antioxidant properties. This transformation yielded a product with a significant percentage of purity and biological activity, demonstrating the compound's utility in pharmacological applications .

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its potential in polymer synthesis. The compound can be utilized to create polyesters and other polymeric materials through condensation reactions. These materials may possess desirable mechanical properties and thermal stability, making them suitable for various industrial applications .

Synthesis of Functionalized Polymers

Functionalized polymers derived from this ester can be engineered for specific applications, including coatings and adhesives that require enhanced durability and resistance to environmental factors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound is distinguished from other methyl esters by its unique combination of an oxo group and unsaturated bond. Key comparisons include:

Physical and Analytical Properties

- This compound: Limited data on melting/boiling points, but analogs like mycophenolic acid methyl ester () are crystalline solids with UV absorption at 216 nm, suggesting similar stability under refrigeration .

- 3-Oxo-6-heptenoic acid methyl ester: No explicit data on density or boiling point, but its smaller size (C₈H₁₂O₃) implies lower viscosity compared to longer-chain esters .

- Methyl linoleate: Higher molecular weight (294.47 g/mol) correlates with elevated boiling points typical of C18 esters; widely detected via GC-MS in natural oils .

Data Tables for Key Compounds

Table 1: Comparative Analysis of Methyl Esters

Research Findings and Implications

- GC-MS Detection: Methyl esters with unsaturated bonds (e.g., 9,12-octadecadienoic acid methyl ester, ) elute at retention times proportional to chain length and polarity, aiding in structural identification .

- Synthetic Utility: The oxo group in this compound could enable further derivatization (e.g., reductions to alcohols or condensations), as seen in mycophenolic acid methyl ester’s role as an immunosuppressant precursor .

- Structural Uniqueness : Unlike diterpene-derived oxo-esters (), the target compound’s fatty acid backbone may confer compatibility with lipid-based drug delivery systems or biofuel applications .

Q & A

Q. What are the standard analytical methods for characterizing 6-oxo-7-octenoic acid methyl ester, and how are they validated?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used for identification and quantification. Retention times and spectral matching against reference libraries (e.g., Wiley) are critical for validation . For structural confirmation, nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are employed. Ensure calibration with certified standards (e.g., fatty acid methyl ester [FAME] mixtures) to minimize retention time variability .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Protocol : Store the compound in inert, airtight containers under nitrogen at −20°C to prevent oxidation of the α,β-unsaturated ketone moiety. Use chemical-compatible gloves (e.g., nitrile) and NIOSH/MSHA-approved respirators when handling powdered forms to avoid inhalation or dermal exposure .

Q. What synthetic routes are commonly reported for this compound?

- Approach : The ester is typically synthesized via Steglich esterification of 6-oxo-7-octenoic acid with methanol, using dicyclohexylcarbodiimide (DCC) as a coupling agent. Purification involves silica gel chromatography with ethyl acetate/hexane gradients. Monitor reaction progress by thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can co-elution issues in GC-MS analysis of this compound be resolved when working with complex biological matrices?

- Optimization : Use highly polar cyanosilicone capillary columns (e.g., 100 m SP-2560) to enhance resolution of geometric isomers. Adjust temperature gradients (e.g., 50°C to 240°C at 4°C/min) and validate with spiked samples. Coupling with tandem MS (GC-MS/MS) improves specificity by isolating target ion fragments .

Q. What strategies address contradictions in reported bioactivity data for α,β-unsaturated methyl esters like 6-oxo-7-octenoic acid derivatives?

- Data Reconciliation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based models). Control for batch-to-batch variability in compound purity (≥95% by HPLC) and solvent effects (e.g., DMSO concentration in cell cultures). Refer to standardized protocols from journals like Medicinal Chemistry Research for pharmacological assay design .

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic addition reactions?

- Workflow : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density at the α-carbon. Compare with experimental kinetic data (e.g., reaction rates with thiols or amines). Validate models using crystallographic data from similar esters (e.g., myristoleic acid methyl ester) .

Q. What experimental controls are critical when studying the metabolic fate of this compound in in vitro systems?

- Design : Include negative controls (e.g., heat-inactivated enzymes) and isotopic tracers (e.g., ¹³C-labeled ester) to track metabolite formation. Use mass isotopomer distribution analysis (MIDA) for pathway elucidation. Ensure consistency with AOAC methods for trans-fatty acid analysis when applicable .

Methodological Best Practices

Q. How should researchers document synthetic procedures and spectral data for reproducibility?

- Guidelines : Follow the Beilstein Journal of Organic Chemistry standards: report reaction yields, solvent ratios, and spectral peaks (e.g., ¹H NMR: δ 5.8 ppm for the α,β-unsaturated proton). Deposit raw data in repositories like Figshare or Zenodo for transparency .

Q. What frameworks help formulate robust research questions for studying under-characterized esters like this compound?

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "How does the electron-withdrawing ketone group influence the ester’s reactivity compared to saturated analogs?" Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.